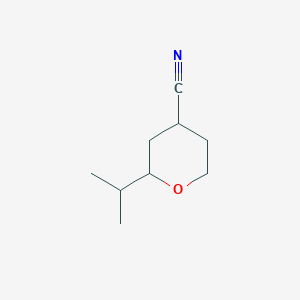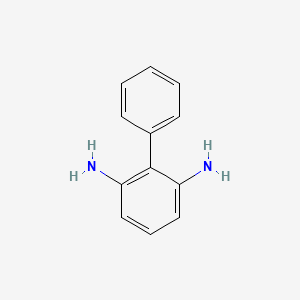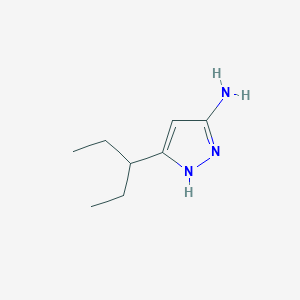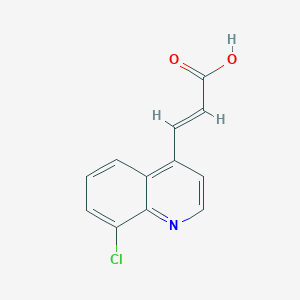
3,4-Dimethyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-nitropyridine is a heterocyclic aromatic compound with a pyridine ring substituted with two methyl groups at the 3 and 4 positions and a nitro group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-nitropyridine typically involves nitration of 3,4-dimethylpyridine. One common method includes the reaction of 3,4-dimethylpyridine with a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 2 position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize optimized reaction conditions, including temperature control and the use of catalysts, to achieve high purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as ammonia or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound typically yields 3,4-dimethyl-2-aminopyridine.
Scientific Research Applications
3,4-Dimethyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-nitropyridine involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Nitropyridine: Similar to 3,4-Dimethyl-2-nitropyridine but with the nitro group at the 4 position, affecting its electronic properties.
2,3-Dimethyl-4-nitropyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3,4-dimethyl-2-nitropyridine |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-4-8-7(6(5)2)9(10)11/h3-4H,1-2H3 |
InChI Key |
WGARJWGAZMETKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C(=NC=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


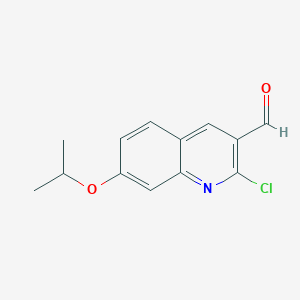
![(1R,2R,6S,8R)-2,9,9-Trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B1641960.png)
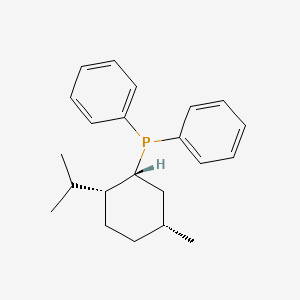
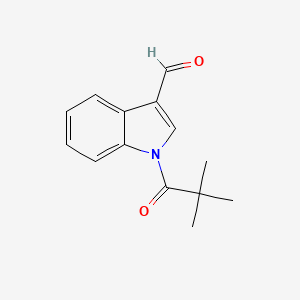
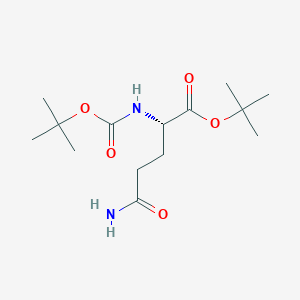
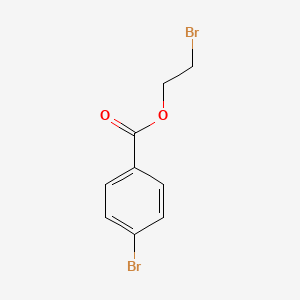
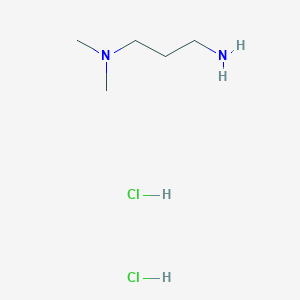
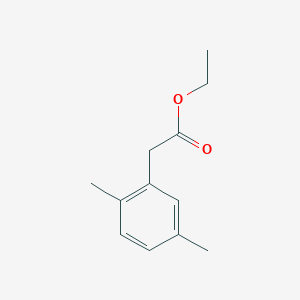
![1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1641982.png)

